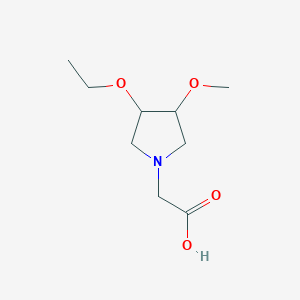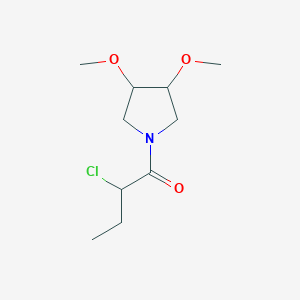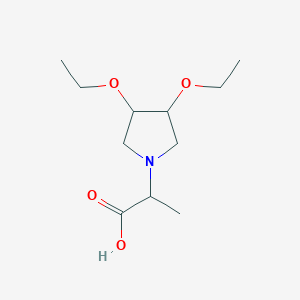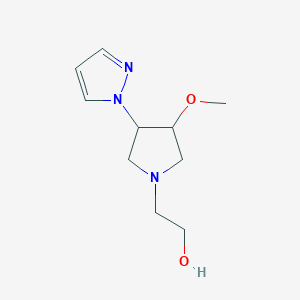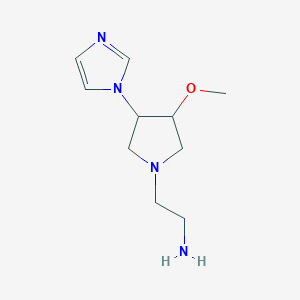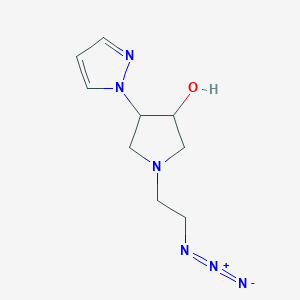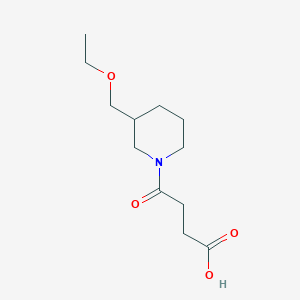
4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid, also known as 4-EMBOA, is an organic compound with a wide range of applications in scientific research. It is a stable, water-soluble compound that is easy to synthesize, making it a popular choice for use in lab experiments. 4-EMBOA has been extensively studied in the fields of biochemistry and physiology, and its mechanism of action has been explored in detail.
Applications De Recherche Scientifique
4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has a wide range of applications in scientific research. It has been used in studies of the molecular basis of signal transduction, as well as in studies of the effects of drugs on neuronal activity. It has also been used to study the effects of various compounds on the activity of enzymes, as well as to study the effects of various hormones on the activity of proteins. 4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has also been used in the study of the effects of various drugs on the activity of receptors.
Mécanisme D'action
4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has been shown to act as an agonist of the muscarinic acetylcholine receptor. It binds to the muscarinic acetylcholine receptor and activates it, leading to a variety of physiological responses. 4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid increases the amount of acetylcholine available in the body, leading to an increase in the activity of the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the muscarinic acetylcholine receptor, leading to an increase in the release of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to increase the activity of the enzyme acetylcholinesterase, leading to an increase in the amount of acetylcholine available in the body. 4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has also been shown to increase the activity of various enzymes involved in the metabolism of drugs, leading to an increase in the rate at which drugs are metabolized.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has a number of advantages for use in lab experiments. It is a stable, water-soluble compound that is easy to synthesize, making it an ideal choice for use in lab experiments. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It has a low affinity for the muscarinic acetylcholine receptor, which can limit its effectiveness in certain experiments. Additionally, it has a short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for 4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid research. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another potential direction is to explore its potential as an inhibitor of the enzyme acetylcholinesterase, as this could lead to the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, further research could be conducted to explore the effects of 4-(3-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid on the activity of other receptors, as well as its potential as a therapeutic agent for other diseases.
Propriétés
IUPAC Name |
4-[3-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-17-9-10-4-3-7-13(8-10)11(14)5-6-12(15)16/h10H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIPNSMZWQPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




